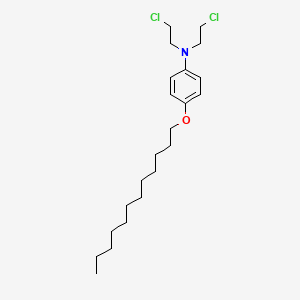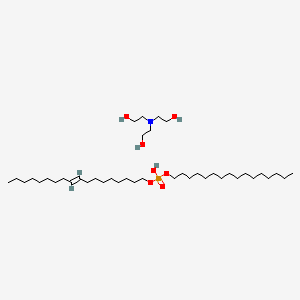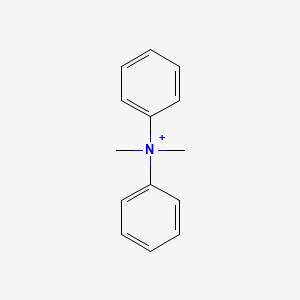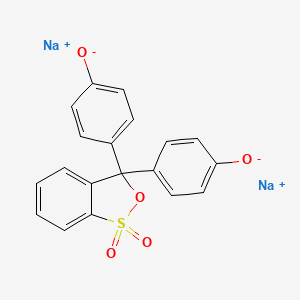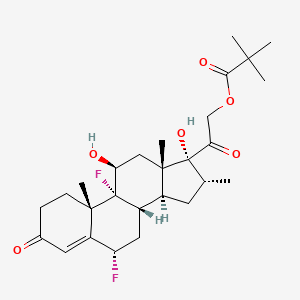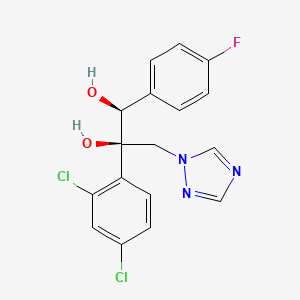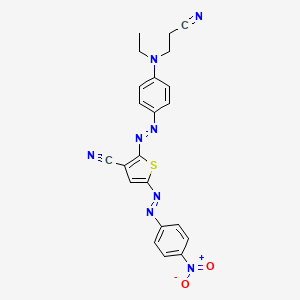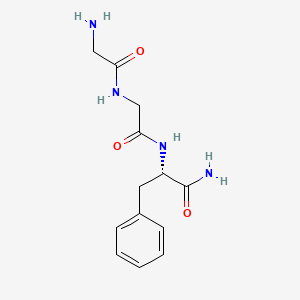
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of 2-(2-Oxo-1-pyrrolidinyl)ethylamine: This intermediate can be synthesized by reacting 2-pyrrolidinone with ethylene oxide under basic conditions.
Alkylation: The intermediate is then alkylated with 1,3-dibromopropane to form 1-(3-bromopropyl)-2-(2-oxo-1-pyrrolidinyl)ethylamine.
Cyclization: The final step involves intramolecular cyclization to form the desired this compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar core structure but lacking the additional functional groups.
N-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of the more complex substituents.
N-(2-Hydroxyethyl)-2-pyrrolidinone: Features a hydroxyethyl group, making it more hydrophilic.
Uniqueness
1-(3-((2-(2-Oxo-1-pyrrolidinyl)ethyl)amino)propyl)pyrrolidin-2-one is unique due to its complex structure, which provides multiple sites for chemical modification and potential biological activity. This complexity allows for a broader range of applications compared to simpler analogs.
Propiedades
Número CAS |
72757-30-3 |
|---|---|
Fórmula molecular |
C13H23N3O2 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-[3-[2-(2-oxopyrrolidin-1-yl)ethylamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H23N3O2/c17-12-4-1-8-15(12)10-3-6-14-7-11-16-9-2-5-13(16)18/h14H,1-11H2 |
Clave InChI |
MUCSTYUPDPKVFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCCNCCN2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


